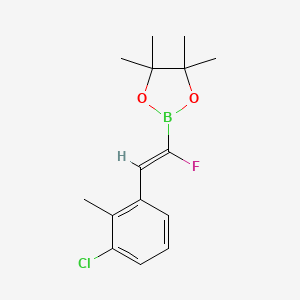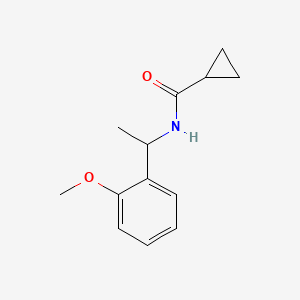
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a methoxyphenyl group
准备方法
The synthesis of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide typically involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxyphenyl group allows it to bind to certain receptors or enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
n-(1-(2-Hydroxyphenyl)ethyl)cyclopropanecarboxamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
N-[1-(2-methoxyphenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H17NO2/c1-9(14-13(15)10-7-8-10)11-5-3-4-6-12(11)16-2/h3-6,9-10H,7-8H2,1-2H3,(H,14,15) |
InChI 键 |
VGCITDJXJLOFTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


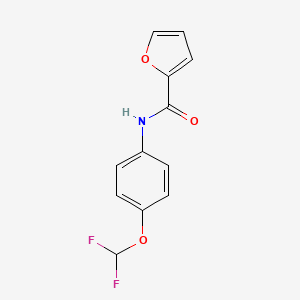
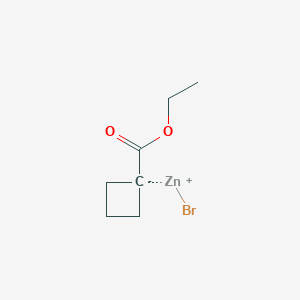
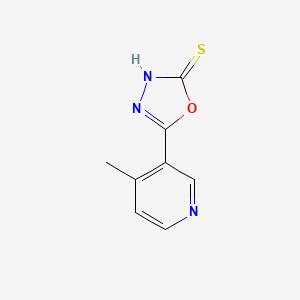


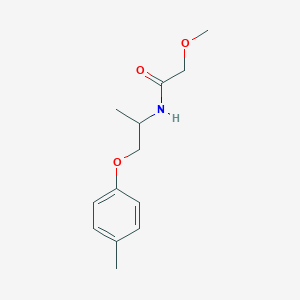
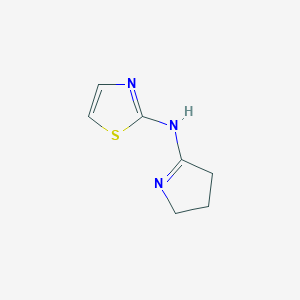
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
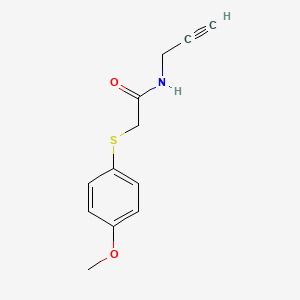
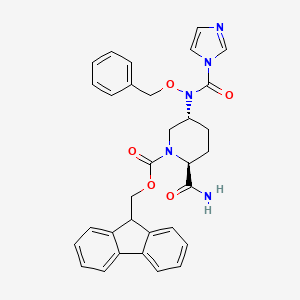
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
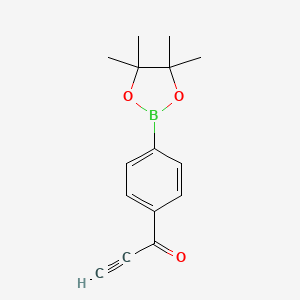
![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
